N-Allyl-6-(4-methoxyphenyl)chroman-4-amine hydrochloride

Description

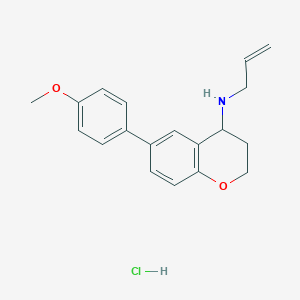

N-Allyl-6-(4-methoxyphenyl)chroman-4-amine hydrochloride is a synthetic organic compound featuring a chroman backbone (a benzopyran structure) substituted with a 4-methoxyphenyl group at position 6 and an allyl group attached to the amine at position 4. The hydrochloride salt enhances its stability and solubility for pharmaceutical applications.

Properties

Molecular Formula |

C19H22ClNO2 |

|---|---|

Molecular Weight |

331.8 g/mol |

IUPAC Name |

6-(4-methoxyphenyl)-N-prop-2-enyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride |

InChI |

InChI=1S/C19H21NO2.ClH/c1-3-11-20-18-10-12-22-19-9-6-15(13-17(18)19)14-4-7-16(21-2)8-5-14;/h3-9,13,18,20H,1,10-12H2,2H3;1H |

InChI Key |

SAANHBVBQZRTOI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC3=C(C=C2)OCCC3NCC=C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-6-(4-methoxyphenyl)chroman-4-amine hydrochloride typically involves the following steps:

Formation of the Chroman Ring: The chroman ring is synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.

Introduction of the Allyl Group: The allyl group is introduced via an allylation reaction, often using allyl bromide or allyl chloride in the presence of a base such as potassium carbonate.

Amination: The amine group is introduced through a nucleophilic substitution reaction, where an appropriate amine is reacted with the chroman derivative.

Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the amine compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and solvents, and employing techniques such as crystallization and chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

N-Allyl-6-(4-methoxyphenyl)chroman-4-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-Allyl-6-(4-methoxyphenyl)chroman-4-amine hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects, such as anticancer, antiviral, and neuroprotective activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-Allyl-6-(4-methoxyphenyl)chroman-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

Scavenging Free Radicals: Acting as an antioxidant to neutralize reactive oxygen species and protect cells from oxidative damage.

Comparison with Similar Compounds

Chroman-4-amine Derivatives

Chroman-4-amine derivatives share the core benzopyran structure but differ in substituents, which critically influence their physicochemical and biological properties.

Structural Implications :

- N-Allyl Group : The allyl substitution on the amine (vs. unmodified amines like in (S)-chroman-4-amine) may reduce basicity, altering pharmacokinetic profiles such as absorption and half-life .

- 4-Methoxyphenyl vs. Halogen Substituents : The 4-methoxyphenyl group at position 6 introduces steric bulk and electron-donating effects, contrasting with the electron-withdrawing chloro group in (S)-6-chlorochroman-4-amine. This difference could modulate interactions with hydrophobic binding pockets in biological targets .

N-Substituted Amine Analogs

N-substitution in chroman-4-amine derivatives is a key determinant of pharmacological activity.

Methoxyphenyl-Containing Compounds

The 4-methoxyphenyl group is a recurring motif in pharmaceuticals and impurities:

- Impurity G(EP) : (2RS)-1-(4-Methoxyphenyl)propan-2-amine hydrochloride () lacks the chroman structure but shares the 4-methoxyphenyl group, underscoring its role in synthetic intermediates or degradation products .

Research Findings and Data Limitations

- Synthetic Pathways : The target compound is synthesized via multi-step reactions involving condensation, acylation, and methylation (), similar to other chroman-4-amine derivatives .

- Safety and Toxicity : While (S)-chroman-4-amine hydrochloride exhibits acute toxicity (), the addition of bulky substituents like N-allyl and 4-methoxyphenyl may mitigate these effects by reducing membrane permeability .

- Similarity Scores : Computational analyses () assign similarity scores of 0.76–0.78 to analogs like (R)-6-(trifluoromethoxy)chroman-4-amine, indicating shared pharmacophoric features but divergent electronic profiles .

Biological Activity

N-Allyl-6-(4-methoxyphenyl)chroman-4-amine hydrochloride is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is a derivative of chroman, a bicyclic compound known for its diverse biological activities. The synthesis of this compound typically involves the Mannich reaction, which allows for the introduction of amine functionalities into aromatic systems, enhancing their biological profiles.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various chroman derivatives. For instance, compounds similar to N-Allyl-6-(4-methoxyphenyl)chroman-4-amine have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Chroman Derivatives

| Compound | Microorganism | MIC (μg/mL) |

|---|---|---|

| N-Allyl-6-(4-methoxyphenyl)... | Escherichia coli | 12.5 |

| Staphylococcus aureus | 25 | |

| Pseudomonas aeruginosa | 50 | |

| Klebsiella pneumoniae | 12.5 |

The minimum inhibitory concentrations (MIC) indicate that this compound exhibits notable effectiveness against these pathogens, suggesting its potential as an antimicrobial agent .

Cytotoxic Activity

Cytotoxicity studies have shown that various Mannich bases, including those derived from chroman structures, possess significant anticancer properties. For example, compounds related to N-Allyl-6-(4-methoxyphenyl)chroman-4-amine have been evaluated against several cancer cell lines.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| N-Allyl-6-(4-methoxyphenyl)... | MCF-7 (breast cancer) | 10 |

| HCT116 (colon cancer) | 15 | |

| HepG2 (liver cancer) | 12 |

The IC50 values indicate that this compound exhibits potent cytotoxic effects on various cancer cell lines, making it a candidate for further development in cancer therapy .

The mechanism by which N-Allyl-6-(4-methoxyphenyl)chroman-4-amine exerts its biological effects is still under investigation. However, it is believed that the compound may interfere with cellular processes such as DNA synthesis or induce apoptosis in cancer cells. Studies utilizing molecular docking and dynamics simulations suggest that the compound may interact with specific cellular targets involved in proliferation and survival pathways .

Case Studies

- Antimicrobial Efficacy : In a study evaluating the antimicrobial efficacy of various chroman derivatives, this compound was found to significantly inhibit the growth of E. coli and S. aureus, demonstrating its potential as a therapeutic agent for bacterial infections .

- Cancer Cell Inhibition : Another case study focused on the cytotoxic effects of this compound against human cancer cell lines revealed that it could reduce cell viability significantly compared to control groups, indicating its potential role in cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.